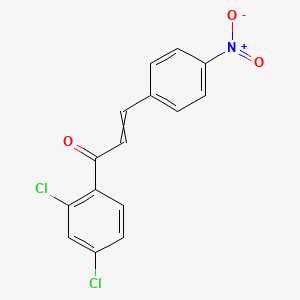
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings. This compound is characterized by the presence of two substituents: dichloro and nitro groups on the phenyl rings. These substituents can significantly influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-phenyl-: Lacks the nitro group, which may result in different chemical and biological properties.
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the dichloro group, which may affect its reactivity and applications.
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both dichloro and nitro groups in 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)- makes it unique, as these substituents can significantly influence its reactivity, stability, and potential applications. The combination of these groups may enhance its biological activity or provide unique chemical properties that are not observed in similar compounds.
Properties
CAS No. |
174314-75-1 |
|---|---|
Molecular Formula |
C15H9Cl2NO3 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2NO3/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H |
InChI Key |
GGZYMVHGKZNEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















